2-(Difluoromethoxy)-5-nitrobenzaldehyde
Description
2-(Difluoromethoxy)-5-nitrobenzaldehyde is a nitroaromatic compound characterized by a benzaldehyde core substituted with a difluoromethoxy (-OCHF₂) group at the 2-position and a nitro (-NO₂) group at the 5-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and advanced materials. The difluoromethoxy group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, which is critical in drug design .
Synthetically, it is prepared via Williamson ether synthesis, where 2-hydroxy-5-nitrobenzaldehyde reacts with a difluoromethylating agent (e.g., bromodifluoromethane or similar reagents). Purification often involves automated flash chromatography to isolate the product in high purity .
Structure
3D Structure
Properties
IUPAC Name |
2-(difluoromethoxy)-5-nitrobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO4/c9-8(10)15-7-2-1-6(11(13)14)3-5(7)4-12/h1-4,8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YERTUMJMWKSDIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=O)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
2-Chloro-4-(difluoromethoxy)-5-nitrobenzaldehyde is a complex organic compound with a unique structure featuring a chloro group, a difluoromethoxy group, and a nitro group attached to a benzaldehyde moiety. The molecular formula for this compound is C8H5ClF2NO4. It has potential applications in creating herbicides or pesticides and significant biological activity, particularly in medicinal chemistry.
Biological Activity and Medicinal Chemistry
Research indicates that compounds similar to 2-chloro-4-(difluoromethoxy)-5-nitrobenzaldehyde exhibit significant biological activity. The presence of nitro and difluoromethoxy groups may enhance antibacterial and anticancer properties. Nitro-substituted aromatic compounds often demonstrate cytotoxic effects against various cancer cell lines, while difluoromethoxy groups can improve metabolic stability and bioavailability.
Interaction Studies
Interaction studies involving 2-chloro-4-(difluoromethoxy)-5-nitrobenzaldehyde focus on its binding affinity and activity against biological targets. Research has shown that the compound interacts with various enzymes and receptors, influencing pathways related to cell growth and apoptosis. These studies are crucial for understanding its mechanism of action in therapeutic contexts.
Structural Similarity and Biological Activity
Several compounds share structural similarities with 2-chloro-4-(difluoromethoxy)-5-nitrobenzaldehyde, each exhibiting unique properties:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Chloro-5-nitrobenzaldehyde | Chloro and nitro groups on benzaldehyde | Antibacterial properties |
| 4-Difluoromethoxy-3-methoxybenzaldehyde | Difluoromethoxy and methoxy substituents | Potential anti-inflammatory effects |
| 2-Chloro-4-fluoro-5-nitrobenzaldehyde | Fluoro instead of difluoromethoxy | Enhanced metabolic stability |
| 3-(Difluoromethoxy)aniline | Amino group instead of aldehyde | Anticancer activity |
Comparison with Similar Compounds
Table 1: Key Properties of 2-(Difluoromethoxy)-5-nitrobenzaldehyde and Analogs
Electronic and Steric Effects
- Electron-Withdrawing Groups (EWGs): The -OCHF₂ group in this compound is less electron-donating than alkoxy groups (e.g., -OC₈H₁₇) due to fluorine’s electronegativity, which polarizes the aromatic ring and enhances electrophilicity at the aldehyde position. This property facilitates nucleophilic additions, a critical step in forming imines or hydrazones for macrocycle synthesis .
- Steric Considerations: The bulkier difluoromethoxy group compared to -CH₃ or halogens (-Cl, -F) may hinder reactions at the ortho position but improves regioselectivity in subsequent transformations .
Stability and Purification
- Reductive Stability: Unlike 2-methyl-5-nitrobenzaldehyde, which undergoes straightforward nitro reduction, the difluoromethoxy analog requires controlled conditions (e.g., catalytic hydrogenation over SnCl₂) to avoid defluorination .
- Purification Challenges: Fluorinated compounds like this compound often necessitate advanced chromatography (e.g., YAMAZEN Automated Flash Chromatography) for isolation, unlike simpler analogs purified via recrystallization .
Preparation Methods
Direct Nitration of 2-(Difluoromethoxy)benzaldehyde
Reaction Overview
Nitration of 2-(difluoromethoxy)benzaldehyde exploits the directing effects of the difluoromethoxy and aldehyde groups. The difluoromethoxy group, being electron-withdrawing, directs nitration to the meta position relative to itself, while the aldehyde group (a meta director) ensures regioselectivity at position 5.
Procedure:
- Substrate : 2-(Difluoromethoxy)benzaldehyde.
- Nitration : React with fuming nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄) at 0–5°C.
- Workup : Quench with ice water, extract with dichloromethane, and purify via column chromatography.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 75–80% |
| Byproducts | 2,4-Dinitro derivatives (10–15%) |
| Regioselectivity | >90% for 5-nitro isomer |
Challenges:
Difluoromethoxylation of 2-Hydroxy-5-nitrobenzaldehyde
Reaction Overview
This method introduces the difluoromethoxy group via nucleophilic substitution of a hydroxyl precursor. Sodium chlorodifluoroacetate (ClCF₂COONa) serves as the difluoromethylation agent under acidic conditions.
Procedure:
- Substrate : 2-Hydroxy-5-nitrobenzaldehyde.
- Difluoromethoxylation : React with ClCF₂COONa in dimethylformamide (DMF) at 80°C for 12 hours.
- Workup : Neutralize with aqueous NaHCO₃, extract with ethyl acetate, and crystallize.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 65–70% |
| Purity | >95% (HPLC) |
Challenges:
- Limited solubility of sodium chlorodifluoroacetate in polar solvents.
- Competing side reactions with the nitro group.
Halogenation-Substitution Approach
Reaction Overview
A multi-step synthesis involving halogenation followed by substitution. Inspired by methodologies for analogous compounds, this route ensures precise functionalization.
Procedure:
- Halogenation : Brominate 2-nitrobenzaldehyde using N-bromosuccinimide (NBS) in CCl₄ to yield 2-bromo-5-nitrobenzaldehyde.
- Substitution : React with potassium difluoromethoxide (KOCF₂H) in tetrahydrofuran (THF) at 60°C.
- Workup : Filter, evaporate solvent, and recrystallize.
Key Data:
| Parameter | Value |
|---|---|
| Yield (Step 1) | 85% |
| Yield (Step 2) | 50–60% |
Challenges:
- Low efficiency in the substitution step due to poor leaving-group ability of bromine.
- Requires anhydrous conditions for KOCF₂H stability.
Comparative Analysis of Methods
Q & A
Q. Advanced
DFT calculations : Optimize tautomers (B3LYP/6-311++G**) with implicit solvation (SMD).
MD simulations : Assess conformational stability (>10 ns trajectories).
Experimental validation : UV-Vis pH titrations (200–400 nm) correlate with computed ΔG values (error <2 kcal/mol) .
What protocols assess thermal and photochemical stability during long-term storage?
Q. Advanced
| Condition | Protocol | Degradation Markers | Reference |
|---|---|---|---|
| Thermal (40°C/75% RH) | Monthly HPLC over 6 months | Nitro reduction (Rf shift from 0.77→0.63) | |
| Photolytic (ICH Q1B) | Xenon arc lamp (1.2 million lux-hrs) | Aldehyde oxidation (FT-IR O-H ~2500–3300 cm⁻¹) |
Storage recommendation : Argon atmosphere at -20°C minimizes degradation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
